4-[5-(2-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[5-(2-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a unique combination of fluorophenyl, thiophene, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as 5-(2-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(2-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The fluorophenyl and thiophene moieties may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)thiophene-2-carboxylic acid: Shares the fluorophenyl and thiophene moieties but lacks the pyrazole and oxobutanoic acid groups.
5-(4-Fluorophenyl)thiophen-2-ylboronic acid: Similar structure but contains a boronic acid group instead of the pyrazole and oxobutanoic acid groups.
Uniqueness
4-[5-(2-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its combination of fluorophenyl, thiophene, pyrazole, and oxobutanoic acid moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C17H15FN2O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[3-(2-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H15FN2O3S/c18-12-5-2-1-4-11(12)14-10-13(15-6-3-9-24-15)19-20(14)16(21)7-8-17(22)23/h1-6,9,14H,7-8,10H2,(H,22,23) |
InChI Key |
CWEXMMOMWMPVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC=CC=C3F |
Origin of Product |
United States |
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